molecular formula C16H24N2O2S B7933745 [4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester

[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester

Cat. No.: B7933745
M. Wt: 308.4 g/mol
InChI Key: OILQDFCHVCMKBG-UHFFFAOYSA-N
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Description

[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester is a cyclohexane-derived carbamate compound featuring a benzyl ester group and a 2-aminoethylsulfanyl substituent at the 4-position of the cyclohexyl ring. This compound is structurally related to intermediates used in peptide synthesis and organometallic catalysis, where protecting group stability and functional group compatibility are critical .

Properties

IUPAC Name

benzyl N-[4-(2-aminoethylsulfanyl)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c17-10-11-21-15-8-6-14(7-9-15)18-16(19)20-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILQDFCHVCMKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a cyclohexyl structure with an aminoethyl sulfanyl group and a carbamic acid benzyl ester moiety. Its chemical formula is C₁₃H₁₉N₃O₂S, which contributes to its unique interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing signaling pathways that regulate physiological responses.

Biological Activity Overview

Research indicates several areas where this compound exhibits notable biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some findings suggest neuroprotective properties, which could be beneficial in neurodegenerative disease models.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacteria ,
AnticancerInhibits growth in cancer cell lines ,
NeuroprotectiveReduces neuronal cell death ,

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various carbamate derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated an IC50 value suggesting potent anticancer activity, warranting further exploration into its mechanism of action and potential clinical applications.

Case Study 3: Neuroprotection

In models of oxidative stress-induced neuronal injury, the compound showed protective effects by reducing apoptosis markers and enhancing cell viability. This suggests its potential role in developing therapies for neurodegenerative diseases such as Alzheimer's.

Scientific Research Applications

The compound [4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester , with the CAS number 1353963-11-7, has garnered interest in various scientific research applications due to its unique structural properties and potential biological activities. Below is a detailed exploration of its applications, supported by data tables and case studies.

Pharmaceutical Development

The compound is being investigated for its potential role as a pharmacological agent. Its structure suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.

Case Study: Neuroprotective Properties

Research has indicated that compounds with similar structures exhibit neuroprotective effects. For instance, derivatives of carbamic acid have been shown to inhibit acetylcholinesterase, which could lead to therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.

Biochemical Research

Due to its ability to modify biological pathways, this compound may serve as a valuable tool in biochemical assays.

Application Example:

  • Enzyme Inhibition Studies : The compound could be used to study the inhibition of specific enzymes involved in metabolic pathways, providing insights into drug design and metabolic engineering.

Material Science

The unique properties of this compound may allow it to be utilized in developing new materials, particularly in polymer chemistry.

Potential Application:

  • Polymer Synthesis : The carbamic acid moiety can be used as a monomer in the synthesis of biodegradable polymers, which are increasingly important in reducing plastic waste.

Agricultural Chemistry

There is potential for this compound to be explored as a pesticide or herbicide due to its bioactive properties.

Research Insight:

Studies on similar sulfanyl compounds have shown efficacy against various pests and pathogens, suggesting that this compound might possess similar agricultural applications.

Table 1: Summary of Research Applications

Application AreaPotential UsesRelevant Findings
PharmaceuticalNeuroprotective agentInhibits acetylcholinesterase
BiochemicalEnzyme inhibition studiesModifies metabolic pathways
Material SciencePolymer synthesisPotential for biodegradable materials
Agricultural ChemistryPesticide/herbicideEfficacy against pests and pathogens

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive sites.

Conditions Reagents Product Yield References
Acidic hydrolysis6M HCl, ethanol, reflux[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid85%
Basic hydrolysisNaOH (aq), 80°CSodium salt of the carboxylic acid derivative78%

Key Findings :

  • Acidic hydrolysis preserves the carbamate group while cleaving the benzyl ester.

  • Basic conditions may require subsequent neutralization to isolate the free acid.

Carbamate Cleavage

The carbamate group can be selectively cleaved under strong acidic or reductive conditions to regenerate the cyclohexyl amine.

Conditions Reagents Product Yield References
Acidic cleavageTFA (neat), 25°C, 2h4-(2-Amino-ethylsulfanyl)-cyclohexylamine92%
Reductive cleavageH₂, Pd/C, MeOHCyclohexylamine derivative88%

Key Findings :

  • Trifluoroacetic acid (TFA) efficiently cleaves carbamates without affecting the ethylsulfanyl group .

  • Catalytic hydrogenation is preferred for large-scale deprotection due to mild conditions .

Amino Group Functionalization

The primary amino group participates in acylation, alkylation, and Schiff base formation.

Reaction Type Reagents Product Yield References
AcylationAcetyl chloride, pyridineN-Acetylated derivative90%
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzylated compound82%
Schiff base formation4-Nitrobenzaldehyde, EtOHImine-linked conjugate75%

Key Findings :

  • Acylation enhances stability for subsequent synthetic steps.

  • Alkylation with benzyl bromide introduces aromaticity, modifying biological activity.

Ethylsulfanyl Group Reactivity

The ethylsulfanyl group undergoes oxidation and nucleophilic substitution.

Reaction Type Reagents Product Yield References
OxidationH₂O₂ (30%), AcOH, 50°CSulfoxide or sulfone derivatives68–73%
Nucleophilic substitutionMethyl iodide, NaH, THFS-Methylated thioether65%

Key Findings :

  • Controlled oxidation with H₂O₂ yields sulfoxides (1 eq) or sulfones (excess).

  • S-Methylation enhances hydrophobicity, affecting pharmacokinetic properties.

Multicomponent Reactions

The compound serves as a scaffold in Ugi- and Passerini-type reactions.

Reaction Type Components Product Yield References
Ugi reactionIsocyanide, aldehyde, carboxylic acidPeptoid-like macrocycle60%
Passerini reactionIsocyanide, α-keto acidHybrid carbamate-ketone structure55%

Key Findings :

  • These reactions exploit the amino and carbamate groups for combinatorial chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the cyclohexyl ring, ester groups, or amino functionalities. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic applications.

Structural Analogs and Substituent Effects

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
[4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester (Target) 2-Aminoethylsulfanyl, benzyl ester C₁₆H₂₄N₂O₂S 308.44 Potential peptide intermediate; sulfur-enhanced polarity -
trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester 1-Aminoethyl, benzyl ester C₁₆H₂₄N₂O₂ 276.38 Lacks sulfur; reduced polarity and oxidation susceptibility
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester 2-Chloro-acetyl-ethyl-amino, benzyl ester C₁₈H₂₅ClN₂O₃ 352.9 Chloroacetyl group enhances electrophilicity; used in alkylation reactions
Benzyl (4-hydroxycyclohexyl)carbamate Hydroxy, benzyl ester C₁₄H₁₉NO₃ 249.31 Hydroxyl group improves hydrophilicity; prone to ester hydrolysis
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Branched amino-acyl, cyclopropyl C₂₃H₃₃N₃O₃ 399.53 Steric hindrance from cyclopropyl; chiral specificity in drug design

Physicochemical and Stability Comparisons

  • Benzyl Ester Stability : The benzyl ester in the target compound is less stable under acidic or basic conditions compared to cyclohexyl esters, as demonstrated in aspartimide formation studies. Cyclohexyl esters reduce imide formation by 170-fold compared to benzyl esters during peptide synthesis .
  • Sulfur vs. Oxygen Substituents: The ethylsulfanyl group in the target compound increases polarity and oxidation susceptibility compared to hydroxyl or aminoethyl analogs (e.g., and ). This may limit its use in oxidative environments but enhance metal-binding capacity .
  • Chloroacetyl Derivatives: Compounds like {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester () exhibit higher reactivity due to the electrophilic chloroacetyl group, making them suitable for nucleophilic substitutions but less stable in aqueous media .

Preparation Methods

Thioether Formation via Nucleophilic Substitution

A widely adopted strategy involves reacting a cyclohexyl thiol intermediate with 2-bromoethylamine derivatives. Key steps include:

Procedure

  • Synthesis of 4-mercaptocyclohexylamine :

    • Reduction of 4-nitrocyclohexyl disulfide (CAS 501-53-1) with Zn/AcOH yields 4-mercaptocyclohexylamine.

    • Yield: 87% (similar to Horwell et al.).

  • Cbz Protection :

    • Conditions: K₂CO₃ (2 eq), CH₂Cl₂, 18 h, ambient temperature.

    • Yield: 92% (analogous to EP2707363A1).

  • Thioether Coupling :

    • Base: Et₃N, solvent: DMF, 80°C, 3 h.

    • Yield: 78% (based on US6495711B2 conditions).

  • Boc Deprotection :

    • Treatment with TFA/CH₂Cl₂ (1:1) at 0°C for 2 h removes the Boc group.

    • Yield: 95% (consistent with JW PharmLab data).

Q & A

Q. What are the key synthetic strategies for preparing [4-(2-Amino-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester?

The compound can be synthesized via Michael addition or Friedel-Crafts acylation. For example, thioglycolic acid (II) reacts with (E)-4-aryl-4-oxo-2-butenoic acids (I) in a Michael-type addition to form intermediates with sulfanyl groups . Cyclohexyl derivatives may require protection of the amine group (e.g., using benzyl carbamate) and selective deprotection steps. Critical steps include controlling regioselectivity during sulfanyl group introduction and avoiding racemization in stereogenic centers .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR : Analyze the cyclohexyl proton splitting patterns (axial vs. equatorial protons) and the benzyl ester’s aromatic protons (δ ~7.3 ppm). The ethylsulfanyl group’s CH2-S protons appear at δ ~2.5–3.0 ppm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., expected [M+H]+ for C16H24N2O2S: 332.4) and fragmentation patterns to verify the sulfanyl and carbamate groups .
  • IR : Carbamate C=O stretch (~1700 cm⁻¹) and NH/OH stretches (if present) .

Q. What are the common side reactions during its synthesis, and how can they be mitigated?

  • Oxidation of sulfanyl groups : Use inert atmospheres (N2/Ar) and reducing agents like Et3SiH to prevent disulfide formation .
  • Racemization : Avoid high temperatures during coupling steps; use mild bases (e.g., NaHCO3) instead of strong bases .
  • Ester hydrolysis : Control pH (<7) in aqueous steps and minimize exposure to nucleophiles like OH⁻ .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be determined for stereoisomers of this compound?

Use chiral HPLC with columns like Chiralpak IA/IB and polarimetric detection. For example, separate R/S enantiomers using hexane:isopropanol (90:10) with 0.1% TFA. Compare retention times with known standards . Alternatively, employ NMR chiral shift reagents (e.g., Eu(hfc)3) to resolve diastereomeric splitting in proton signals .

Q. What strategies optimize the compound’s stability in biological assays?

  • pH buffering : Maintain pH 6–8 to prevent carbamate hydrolysis.
  • Protection of the amine : Replace the benzyl ester with tert-butyl carbamate (Boc) for in vivo studies, as Boc groups resist enzymatic cleavage better .
  • Lyophilization : Store as a lyophilized powder at -20°C to minimize degradation .

Q. How does the sulfanyl group influence the compound’s reactivity in cross-coupling reactions?

The ethylsulfanyl group can act as a directing group in Pd-catalyzed reactions (e.g., Heck coupling). However, sulfur may poison palladium catalysts; mitigate this by using excess ligand (e.g., PPh3) or alternative metals like Cu . For example, in Heck reactions, the sulfanyl group improves regioselectivity in aryl halide couplings .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase) to model interactions between the sulfanyl group and active-site cysteine residues.
  • MD simulations : Assess conformational stability of the cyclohexyl ring in aqueous vs. lipid environments using GROMACS .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?

Solubility varies with stereochemistry and counterions. For instance:

  • The cis-isomer (evident in cyclohexyl derivatives) is more polar and soluble in ethanol/water mixtures than the trans-isomer .
  • Salt formation (e.g., HCl salt of the amine) increases aqueous solubility but may alter bioactivity. Validate solubility using nephelometry under standardized conditions (e.g., 25°C, PBS buffer) .

Q. Why do different studies report varying yields for the same synthetic route?

  • Protecting group strategy : Boc vs. benzyl carbamate protection impacts intermediate stability and purification efficiency .
  • Catalyst batch variability : Pd catalysts (e.g., Pd(OAc)2) with trace impurities reduce coupling efficiency. Use freshly distilled solvents and rigorously anhydrous conditions .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
Amine protectionCarbamate formationBenzyl chloroformate, NaHCO3, THF85%
Sulfanyl introductionMichael additionThioglycolic acid, 50°C, 12h72%
DeprotectionHydrogenolysisH2, Pd/C, MeOH90%

Q. Table 2. Analytical Parameters for Stereoisomer Separation

MethodColumn/ReagentMobile PhaseResolution (Rs)Reference
Chiral HPLCChiralpak IAHexane:EtOH (85:15)1.5
NMREu(hfc)3CDCl3Δδ = 0.12 ppm

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